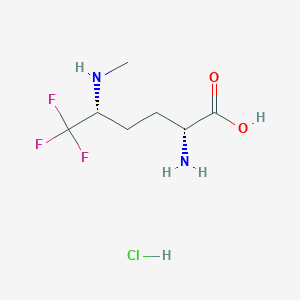

(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

Description

(2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride (CAS: 1955482-78-6) is a fluorinated amino acid derivative with a molecular formula of C₁₄H₁₈ClF₃N₂O₃ and a molecular weight of 354.75 g/mol . Its structure features:

Properties

Molecular Formula |

C7H14ClF3N2O2 |

|---|---|

Molecular Weight |

250.65 g/mol |

IUPAC Name |

(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13F3N2O2.ClH/c1-12-5(7(8,9)10)3-2-4(11)6(13)14;/h4-5,12H,2-3,11H2,1H3,(H,13,14);1H/t4-,5-;/m1./s1 |

InChI Key |

JEHLHKXQCSTGIY-TYSVMGFPSA-N |

Isomeric SMILES |

CN[C@H](CC[C@H](C(=O)O)N)C(F)(F)F.Cl |

Canonical SMILES |

CNC(CCC(C(=O)O)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amino and methylamino functionalities. Common synthetic routes may involve the use of reagents such as trifluoroacetic acid, methylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Based on the search results, comprehensive information regarding the specific applications of the compound "(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride" is limited. However, the available data provides some context and potential research directions.

This compound [this compound] is a chemical compound with the molecular formula and a molecular weight of 250.6464696 . It is available for purchase from chemical suppliers, such as American Custom Chemicals Corporation .

Potential Research Areas

While specific applications for this compound are not detailed in the search results, related research areas and compounds offer potential insights:

- Enzyme-Catalyzed Reactions: Research indicates the use of enzymes in the synthesis of amino acid derivatives, which could be relevant to the synthesis or modification of this compound .

- Herbicide Research: Studies on cornexistin and hydroxycornexistin as post-emergence herbicides suggest a potential avenue for exploring the herbicidal or plant growth-regulating properties of amino acid derivatives . These compounds exhibit activity against broadleaf and grass weeds while demonstrating low toxicity to corn and mice .

- ** উন্নয়নের Development of Pharmaceuticals:** Some search results mention the use of enzymatic synthesis in the production of drugs, such as antidiabetic and CNS drugs . This suggests a possibility for exploring the use of this compound as an intermediate in the synthesis of pharmaceutical compounds.

There are no specific case studies available in the search results for this compound.

Potential Suppliers

The following suppliers may offer this compound:

Mechanism of Action

The mechanism of action of (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in its observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights structural distinctions between the target compound and its analogs:

Physicochemical and Bioactive Implications

Fluorination Effects :

- The trifluoromethyl groups in the target compound enhance lipophilicity (logP ~1.8–2.2 estimated) compared to hydroxyl-rich analogs like 1772-03-8 (logP ~-1.5), which are more polar and water-soluble .

- Fluorinated compounds often exhibit improved metabolic stability due to resistance to oxidative degradation .

Stereochemical Influence :

- The (2R,5R) configuration is critical for binding to chiral biological targets (e.g., enzymes or receptors), a feature shared with pharmacopeial beta-lactams like (6R,7R)-cephalosporin derivatives .

Hydrochloride Salt: The hydrochloride form improves aqueous solubility (~50–100 mg/mL in water) compared to non-salt analogs like 705949-01-5, which may require organic solvents for dissolution .

Biological Activity

(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride (CAS No. 1485532-34-0) is a synthetic amino acid derivative that has garnered attention for its unique structural characteristics and potential biological applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexanoic acid backbone with several functional groups:

- Amino Group : Located at the 2-position, it allows for typical amino acid reactions like peptide bond formation.

- Trifluoromethyl Group : At the 6-position, this group enhances electron-withdrawing properties, influencing the compound's reactivity and stability.

- Methylamino Group : Situated at the 5-position, it can undergo various transformations typical of secondary amines.

The molecular formula is , with a molecular weight of approximately 250.65 g/mol .

The biological activity of (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid is primarily attributed to its interactions with specific molecular targets within biological systems. Its unique trifluoromethyl and methylamino groups contribute to altered lipophilicity and stability, potentially enhancing its performance in various applications compared to other amino acids or analogs.

Research indicates that the compound may act as an analog in protein engineering and enzyme studies, allowing for modifications in enzyme activity and specificity. The trifluoromethyl group is particularly notable for increasing metabolic stability and bioavailability when incorporated into drug design.

Case Studies

- Protein Engineering : In studies involving enzyme kinetics, (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid was used as a substrate to assess changes in enzymatic activity. Results showed that the incorporation of this fluorinated amino acid could modulate enzyme function significantly compared to non-fluorinated counterparts.

- Medicinal Chemistry : Ongoing research has explored its potential as a drug candidate. The compound's structural properties suggest it could serve as a pharmacophore in developing therapies targeting specific diseases. Early-stage studies have indicated promising results in inhibiting certain biological pathways associated with cancer growth .

Synthesis

The synthesis of (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid typically involves multi-step processes including:

- Starting Materials : The synthesis often begins with commercially available precursors that undergo various chemical transformations.

- Reaction Conditions : Optimized conditions such as temperature and solvent choice are crucial for maximizing yield and purity.

Industrial methods may employ continuous flow reactors to enhance efficiency during large-scale production .

Applications

The compound has diverse applications across several fields:

- Chemical Synthesis : Acts as a building block for complex organic molecules.

- Biological Research : Used in studies involving protein structure-function relationships.

- Pharmaceutical Development : Investigated for its potential role as a drug candidate due to its unique chemical properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClF3N2O2 |

| Molecular Weight | 250.65 g/mol |

| CAS Number | 1485532-34-0 |

| Functional Groups | Amino, Trifluoromethyl, Methylamino |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.